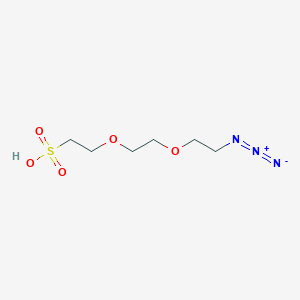

Azido-PEG2-sulfonic acid

Description

Contextualization within Bifunctional Linker Chemistry

In the broad field of chemical biology and materials science, bifunctional linkers are molecules that possess two distinct reactive groups, enabling the covalent linkage of two different molecules or entities. Azido-PEG2-sulfonic acid is classified as a heterobifunctional linker because it contains two different functional groups, the azide (B81097) and the sulfonic acid. axispharm.combroadpharm.com This contrasts with homobifunctional linkers, which have two identical reactive groups.

The strategic design of this compound allows for a two-step, controlled conjugation process. The azide group provides a reactive handle for one type of chemical transformation, while the sulfonic acid group offers a different set of reaction possibilities. The polyethylene (B3416737) glycol (PEG) portion of the linker is not merely a spacer; its length can be precisely controlled to modulate the distance between the two conjugated molecules, and it imparts hydrophilicity, which can improve the solubility and reduce the non-specific binding of the resulting conjugate, particularly in biological systems. medkoo.com The use of such linkers is fundamental in the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). glpbio.combiochempeg.comchemsrc.com

Significance of Azide and Sulfonic Acid Functionalities in Research

The utility of this compound stems directly from the distinct chemical properties of its terminal functional groups.

The azide group (N₃) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Specifically, the azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. broadpharm.combiochempeg.combroadpharm.com These reactions form a stable triazole linkage with molecules containing alkyne, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) groups. broadpharm.combiochempeg.com The high efficiency and biocompatibility of click chemistry have made the azide group an invaluable tool for labeling and conjugating biomolecules, synthesizing polymers, and modifying surfaces. medkoo.comprecisepeg.com

The sulfonic acid group (-SO₃H) is a strong acid that is typically deprotonated to form a sulfonate (-SO₃⁻) group at physiological pH. wikipedia.orgbyjus.com This functional group is highly hydrophilic and can significantly enhance the water solubility of molecules to which it is attached. broadpharm.com In addition to improving solubility, the sulfonic acid group can be used to modify surfaces, imparting a negative charge and altering surface properties. axispharm.com It can also participate in a range of chemical reactions, including esterification, halogenation, and replacement reactions, providing another avenue for conjugation or molecular modification. broadpharm.com Furthermore, sulfonates are known to be stable and are used to confer water solubility to protein crosslinkers. wikipedia.org

Overview of Contemporary Research Trajectories

Current research involving this compound and similar bifunctional linkers is focused on several key areas. One major application is in the field of drug delivery and targeted therapeutics. These linkers are integral components in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells. glpbio.comprecisepeg.comcymitquimica.com They are also used in the development of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets specific cells, such as cancer cells. biochempeg.comchemsrc.com

In materials science, this compound is employed for the functionalization of surfaces. axispharm.com The sulfonic acid can anchor the molecule to a substrate, while the azide group remains available for subsequent "clicking" of other molecules, allowing for the creation of customized surfaces with specific biological or chemical properties. This has applications in the development of new materials with tailored functional coatings. medkoo.combiochempeg.com Other research avenues include its use in polypeptide synthesis and the creation of graft polymers. medkoo.combiochempeg.com The ability to precisely control the assembly of molecular components using linkers like this compound continues to drive innovation in chemical biology, nanotechnology, and medical research. biochempeg.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-(2-azidoethoxy)ethoxy)ethane-1-sulfonic acid | medkoo.com |

| CAS Number | 1817735-39-9 | medkoo.comprecisepeg.com |

| Molecular Formula | C₆H₁₃N₃O₅S | medkoo.comprecisepeg.com |

| Molecular Weight | 239.25 g/mol | medkoo.comprecisepeg.comcymitquimica.com |

| Exact Mass | 239.06 g/mol | medkoo.com |

| Purity | >95% or >96% | medkoo.comprecisepeg.com |

| Appearance | Solid | cymitquimica.com |

Table 2: Functional Group Reactivity and Applications

| Functional Group | Reactive Partners | Reaction Type | Key Applications | Source(s) |

| Azide (N₃) | Alkynes, BCN, DBCO | Click Chemistry (CuAAC, SPAAC) | Bioconjugation, Labeling of biomolecules, Polymer synthesis, Surface modification | medkoo.combroadpharm.combiochempeg.com |

| Sulfonic Acid (SO₃H) | Alcohols, Halogenating agents | Esterification, Halogenation, Replacement reactions | Improving aqueous solubility, Surface modification, Solid support synthesis | axispharm.combroadpharm.comwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEOYHHTRHXIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS(=O)(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azido Peg2 Sulfonic Acid and Derivatives

General Synthetic Routes for Azide-Functionalized Poly(ethylene glycol) Sulfonic Acids

The creation of PEG molecules containing both an azide (B81097) and a sulfonic acid group requires a strategic approach to ensure the selective functionalization of each terminus of the PEG chain.

The introduction of an azide moiety onto a polyethylene (B3416737) glycol chain is a well-established chemical transformation, commonly achieved through the nucleophilic substitution of a suitable leaving group. A primary method involves the conversion of a terminal hydroxyl group of a PEG molecule into a more reactive intermediate. sigmaaldrich.comalfa-chemistry.com

A general and widely used two-step process is as follows:

Activation of the Hydroxyl Group : The terminal hydroxyl group (-OH) of the PEG chain is first activated by converting it into a good leaving group. This is typically done by reacting the PEG-OH with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (NEt₃) or pyridine. sigmaaldrich.comnih.gov This reaction forms a mesylate (-OMs) or tosylate (-OTs) ester, respectively. nih.gov

Nucleophilic Substitution : The resulting mesylated or tosylated PEG is then reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. mdpi.comsemanticscholar.org The azide ion (N₃⁻) displaces the mesylate or tosylate group via an Sₙ2 reaction to yield the azido-terminated PEG. sigmaaldrich.comsemanticscholar.org

This method is highly efficient, often resulting in quantitative conversion to the azide-functionalized product. acs.org The progress of the reaction can be monitored by techniques like ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the mesylate or tosylate group and the appearance of a new signal for the methylene (B1212753) protons adjacent to the newly formed azide group. nih.govmdpi.com

| Reaction Step | Reagents | Purpose |

| Hydroxyl Activation | p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl), Base (e.g., Triethylamine) | Converts the terminal -OH group into a good leaving group (tosylate or mesylate). sigmaaldrich.comnih.gov |

| Azidation | Sodium Azide (NaN₃) | Introduces the azide (N₃) functionality via nucleophilic substitution. sigmaaldrich.commdpi.com |

The incorporation of a sulfonic acid (-SO₃H) group onto a PEG backbone can be achieved through several synthetic routes. One direct method involves the reaction of a PEG-hydroxyl derivative with a strong sulfonating agent.

A common pathway involves:

Sulfonation : A PEG molecule with a free hydroxyl group is dissolved in a suitable solvent like dichloromethane. Chlorosulfonic acid (ClSO₃H) or a sulfur trioxide (SO₃) complex (e.g., SO₃-pyridine) is then added, often at reduced temperatures (0-8 °C), to sulfonate the terminal hydroxyl group. arabjchem.org

Hydrolysis/Work-up : The reaction mixture is then carefully processed to hydrolyze any remaining reactive species and isolate the PEG-sulfonic acid product. arabjchem.org

For a molecule like Azido-PEG2-sulfonic acid, the synthesis would start from a precursor such as Azido-PEG2-OH. This precursor would undergo sulfonation as described above. The challenge lies in ensuring that the sulfonating agent does not react with the azide group, necessitating carefully controlled reaction conditions. These compounds are often used as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.eutargetmol.comglpbio.comcymitquimica.com

| Method | Reagents | Description |

| Direct Sulfonation | Chlorosulfonic acid (ClSO₃H) or Sulfur Trioxide (SO₃) complex | Reacts with a terminal PEG-OH group to directly install a sulfonic acid moiety. arabjchem.orgvulcanchem.com |

Targeted Functionalization Strategies for Azide Introduction

Derivatization Strategies for Specific Terminal Functionalities

Starting from azido-functionalized PEG intermediates, a variety of other terminal groups can be synthesized to create a diverse library of heterobifunctional linkers.

Activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, are highly useful for their ability to react efficiently with primary amines to form stable amide bonds. The synthesis of Azido-PEG-NHS or Azido-PEG-PFP esters typically begins with an Azido-PEG-carboxylic acid precursor.

The general synthetic scheme is a two-step process:

Carboxylic Acid Synthesis : First, an Azido-PEG-carboxylic acid is prepared (see section 2.2.2).

Esterification/Activation : The Azido-PEG-carboxylic acid is then reacted with either N-hydroxysuccinimide or pentafluorophenol (B44920) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction forms the activated ester. ijrpr.com

These activated esters are key reagents in bioconjugation and for creating PROTACs, where the azide group allows for "click" chemistry reactions and the NHS/PFP ester enables covalent attachment to proteins. medchemexpress.commedchemexpress.comchemondis.combroadpharm.com PFP esters are noted to be less susceptible to hydrolysis compared to NHS esters. broadpharm.com

| Derivative | Starting Material | Key Reagents | Function of Derivative |

| Azido-PEG-NHS Ester | Azido-PEG-carboxylic acid | N-hydroxysuccinimide (NHS), EDC or DCC | Reacts with primary amines to form stable amide bonds. biochempeg.com |

| Azido-PEG-PFP Ester | Azido-PEG-carboxylic acid | Pentafluorophenol (PFP), EDC or DCC | Amine-reactive ester, often with higher stability against hydrolysis than NHS esters. broadpharm.comglpbio.com |

Azido-PEG-carboxylic acid is a crucial intermediate for many derivatizations and a valuable bifunctional linker in its own right. lumiprobe.combiochempeg.com One common synthetic strategy starts with a heterobifunctional PEG, such as α-allyl-ω-hydroxyl PEG. acs.orgnih.gov

A representative synthesis involves:

Azidation : The hydroxyl terminus is converted to an azide group using the methods described in section 2.1.1. acs.orgnih.gov

Carboxylation : The allyl group at the other terminus is then converted to a carboxylic acid. This can be achieved through a radical addition of a thiol-containing carboxylic acid, like mercaptoacetic acid, to the allyl double bond. acs.orgnih.gov

Alternatively, one can start with a PEG-diol, mono-protect one hydroxyl group (e.g., as a trityl ether), convert the free hydroxyl to an azide, deprotect the first hydroxyl, and finally oxidize it to a carboxylic acid using an oxidizing agent like TEMPO. acs.org These linkers allow for the azide group to participate in click chemistry while the carboxylic acid can be coupled to amines. lumiprobe.combiochempeg.combiochempeg.com

| Starting Material | Key Synthesis Steps | Final Product |

| α-allyl-ω-hydroxyl PEG | 1. Azidation of the hydroxyl group. 2. Radical addition of a thiol-acid to the allyl group. acs.orgnih.gov | Azido-PEG-carboxylic acid |

| PEG-diol | 1. Mono-protection. 2. Azidation of free -OH. 3. Deprotection. 4. Oxidation of -OH to -COOH. acs.org | Azido-PEG-carboxylic acid |

The synthesis of Azido-PEG-amine derivatives provides a linker with two distinct and orthogonal reactive handles. The amine can react with activated carboxylic acids, while the azide is available for click chemistry. medchemexpress.commedchemexpress.com There are two primary strategies for their synthesis.

Reduction of a Diazido-PEG : One can start with a PEG-diol, convert both hydroxyl groups to azides to form a diazido-PEG, and then selectively reduce one of the two azide groups to a primary amine. This selective reduction is challenging and requires careful control of stoichiometry.

Heterobifunctional Synthesis : A more controlled method starts with a heterobifunctional PEG. For example, beginning with α-azide-ω-hydroxyl PEG, the hydroxyl group can be converted to a protected amine (e.g., via a phthalimide (B116566) group followed by deprotection) or directly to an amine. A common method for converting an azide to an amine is the Staudinger reaction, which involves reaction with a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis. mdpi.comacs.org

These trifunctional PEGs, which may also possess a hydroxyl group, are versatile for constructing complex molecular architectures. cd-bioparticles.net

| Synthetic Strategy | Key Reaction | Description |

| Staudinger Reaction | Reaction of an azido-PEG with triphenylphosphine (PPh₃) followed by water. mdpi.comacs.org | A mild and efficient method to reduce an azide to a primary amine without affecting other functional groups. |

| Heterobifunctional Route | Starting with a precursor like α-allyl-ω-hydroxyl PEG, convert one end to an azide and the other to an amine via radical addition of cysteamine. acs.orgnih.gov | Allows for the controlled, separate introduction of both the azide and amine functionalities. |

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | 2-(2-Azidoethoxy)ethanesulfonic acid |

| PEG | Poly(ethylene glycol) |

| Azido-PEG-NHS Ester | Azido-Poly(ethylene glycol)-N-hydroxysuccinimide ester |

| Azido-PEG-PFP Ester | Azido-Poly(ethylene glycol)-pentafluorophenyl ester |

| Azido-PEG-carboxylic acid | Azido-Poly(ethylene glycol)-carboxylic acid |

| Azido-PEG-amine | Azido-Poly(ethylene glycol)-amine |

| MsCl | Methanesulfonyl chloride |

| TsCl | p-Toluenesulfonyl chloride |

| NaN₃ | Sodium azide |

| DMF | Dimethylformamide |

| ClSO₃H | Chlorosulfonic acid |

| SO₃ | Sulfur trioxide |

| PROTAC | Proteolysis-Targeting Chimera |

| DCC | N,N'-dicyclohexylcarbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl |

| PPh₃ | Triphenylphosphine |

Preparation of Carboxylic Acid Terminated Analogs

Considerations for Monodispersity and Purity in Synthesis

Achieving monodispersity, a state where all polymer chains are of a single, defined length, is a significant challenge in PEG synthesis. Traditional polymerization methods often result in polydisperse mixtures with a range of molecular weights. For applications requiring high precision, such as in drug delivery and bioconjugation, monodisperse PEGs are highly desirable. beilstein-journals.org

Several strategies have been developed to synthesize monodisperse PEG derivatives. One common approach is a stepwise synthesis, which involves the sequential addition of PEG units. beilstein-journals.orgnih.gov This can be a labor-intensive process requiring multiple protection and deprotection steps. beilstein-journals.org To improve efficiency, one-pot synthesis methods have been developed. For instance, using a base-labile protecting group instead of an acid-labile one can reduce the number of steps and eliminate the need for intermediate purification. beilstein-journals.orgnih.gov

The purification of PEG derivatives is crucial to remove byproducts, unreacted reagents, and polymers of incorrect lengths. A variety of chromatographic techniques are employed for this purpose.

Size Exclusion Chromatography (SEC): This method is effective for separating molecules based on their hydrodynamic radius, making it suitable for removing low molecular weight impurities and unreacted PEG.

Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge. Since PEGylation can alter the surface charge of molecules, IEX can be used to separate PEGylated products from un-PEGylated ones and even to distinguish between positional isomers.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.

Reversed-Phase Chromatography: A powerful chromatographic method using polystyrene-divinylbenzene beads with ethanol/water as eluents has been reported for the preparative purification of PEG derivatives, achieving purities greater than 99%. researchgate.netnih.gov

Other purification methods include membrane separation techniques like ultrafiltration and dialysis, which separate molecules based on their size. acs.org For magnetic nanoparticles functionalized with PEG, a method combining precipitation with magnetic decantation has been shown to be effective. acs.org

Table 1: Comparison of Purification Techniques for PEG Derivatives

| Purification Method | Principle of Separation | Key Advantages | Common Applications |

|---|---|---|---|

| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | Efficient removal of low molecular weight by-products and unreacted PEG. | General purification of PEGylated proteins and removal of small impurities. |

| Ion Exchange Chromatography (IEX) | Surface charge | Can separate positional isomers and distinguish between different degrees of PEGylation. | Purification of PEGylated proteins where charge modification occurs. |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Complementary to IEX, useful for proteins difficult to purify by other methods. | Separation of biomacromolecules based on weak hydrophobic interactions. |

| Reversed-Phase Chromatography | Polarity | High purity (>99%) can be achieved at a preparative scale. researchgate.netnih.gov | Purification of various PEG derivatives. researchgate.netnih.gov |

| Membrane Separation (e.g., Dialysis, Ultrafiltration) | Molecular weight and hydrodynamic radius | Simple and effective for separating species of different sizes. | Recovery and separation of PEGylated species. |

| Precipitation and Magnetic Decantation | Magnetic properties | High yield for magnetic nanoparticles. acs.org | Purification of PEG-grafted magnetic nanoparticles. acs.org |

Green Chemistry Approaches in this compound Synthesis and Application

Green chemistry principles are increasingly being integrated into the synthesis and application of chemical compounds to minimize environmental impact. organic-chemistry.org In the context of this compound and its derivatives, these approaches focus on using environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.nettandfonline.com

Polyethylene glycol (PEG) itself is considered a green solvent. organic-chemistry.orgresearchgate.net PEGs with lower molecular weights are liquids at room temperature, non-toxic, biodegradable, and have a low vapor pressure, which reduces the risk of exposure through inhalation. researchgate.net PEG has been successfully used as a reaction medium, and in some cases as a catalyst, for various organic syntheses, often leading to high yields and simplified workup procedures. organic-chemistry.orgtandfonline.comresearchgate.net The recyclability of PEG further enhances its environmental credentials. organic-chemistry.org

The use of solid acid catalysts is another important aspect of green chemistry in this field. ias.ac.in These catalysts, which can be filtered off and reused, reduce the generation of acidic waste. ias.ac.in Sulfonic acid groups can be immobilized on solid supports like silica (B1680970) or polystyrene resins. ias.ac.in For instance, poly(ethylene glycol)-bound sulfonic acid (PEG-OSO3H) has been used as a recyclable and biodegradable catalyst in several organic reactions, including the synthesis of dihydropyrimidones and xanthene derivatives. rsc.org These reactions often proceed with high efficiency under solvent-free conditions or in environmentally friendly solvents like water. rsc.org

The application of "click chemistry," a concept that aligns with green chemistry principles by offering high yields, stereospecificity, and simple reaction conditions, is central to the utility of azido-functionalized PEGs. medkoo.comuga.edu The azide group in this compound can readily react with alkyne-containing molecules in a highly efficient and specific manner. biochempeg.combroadpharm.com

Table 2: Green Chemistry Strategies in PEG Derivative Synthesis

| Green Chemistry Approach | Description | Advantages | Example Application |

|---|---|---|---|

| Use of PEG as a Solvent | Utilizing low molecular weight PEGs as a reaction medium. organic-chemistry.orgresearchgate.net | Non-toxic, biodegradable, low vapor pressure, recyclable. organic-chemistry.orgresearchgate.net | One-pot synthesis of N-substituted azepines. organic-chemistry.org |

| Solid Acid Catalysts | Employing solid-supported catalysts, such as sulfonic acid on a polymer resin. ias.ac.in | Recyclable, reduces acidic waste, can offer shape selectivity. ias.ac.in | Synthesis of various heterocyclic compounds. rsc.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, often improved yields. rsc.org | Synthesis of dihydropyrimidones using a PEG-bound sulfonic acid catalyst. rsc.org |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for a catalyst. organic-chemistry.org | Avoids the use of potentially toxic or expensive catalysts. rsc.org | Synthesis of N-substituted azepines in PEG-400. organic-chemistry.org |

| Click Chemistry | Utilizing highly efficient and specific reactions, such as the azide-alkyne cycloaddition. medkoo.comuga.edu | High yields, simple reaction conditions, minimal byproducts. biochempeg.combroadpharm.com | Bioconjugation and material science applications. uga.edu |

Advanced Reactivity and Mechanistic Investigations

Bioorthogonal Click Chemistry Applications

Azido-PEG2-sulfonic acid is a versatile reagent in click chemistry, capable of participating in both copper-catalyzed and strain-promoted cycloaddition reactions. medchemexpress.eu Its azide (B81097) moiety reacts specifically with alkyne-containing molecules, forming a stable triazole linkage. biochempeg.combroadpharm.com This bioorthogonal reactivity allows for the precise covalent modification of biomolecules in complex biological environments. nih.govsigmaaldrich.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. organic-chemistry.org It involves the reaction of the terminal azide of this compound with a terminal alkyne in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. organic-chemistry.orgbeilstein-journals.org This reaction is noted for its high yields, stereospecificity, and favorable reaction kinetics, proceeding smoothly under mild, often aqueous conditions. organic-chemistry.orgnih.gov The resulting 1,4-disubstituted triazole product is exceptionally stable. nih.gov

The kinetics of the CuAAC reaction are complex and have been shown to have a second-order dependence on the copper catalyst in many cases, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. mdpi.comnih.gov The reaction rate is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, by a factor of up to 10⁷. organic-chemistry.orgbeilstein-journals.org

Several factors influence the reaction kinetics and can be adjusted for optimization, particularly in sensitive bioconjugation applications:

Ligand-to-Copper Ratio: The ratio of the accelerating ligand to the copper catalyst is critical. An excess of ligand is often used to protect sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated by the Cu(I)/ascorbate system. nih.govnih.gov

Reactant Concentration: While the reaction is generally fast, at low concentrations of reactants (<10 µM), ensuring quantitative yields can require careful optimization of the catalyst system. nih.gov

pH and Buffers: The reaction is effective over a broad pH range (typically 4 to 12). organic-chemistry.org However, certain buffers like Tris can be inhibitory due to their ability to chelate copper; phosphate (B84403) or HEPES buffers are generally preferred. jenabioscience.com

Additives: The presence of halide ions, particularly iodide from using CuI as a catalyst source, can inhibit the reaction or lead to side products. beilstein-journals.orgnih.gov

A common method for optimizing CuAAC reactions involves using fluorogenic probes, such as coumarin (B35378) azide, which become fluorescent upon triazole formation, allowing for real-time monitoring of the reaction progress. nih.gov For bioconjugation, a recommended general procedure involves pre-mixing the CuSO₄ with an accelerating ligand before adding it to the substrate solution, followed by initiation with sodium ascorbate. nih.govjenabioscience.com

Water-Soluble Ligands: For bioconjugation in aqueous media, water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and popular ligand that accelerates the reaction and protects biomolecules from oxidative damage. nih.govjenabioscience.com Other notable ligands include tris(benzyltriazolylmethyl)amine (TBTA) and sulfonated bathophenanthroline. nih.govjenabioscience.com

Heteroleptic Copper(I) Complexes: Pre-formed, well-defined copper(I) complexes can serve as highly active catalysts. For instance, cationic heteroleptic aryl-BIAN-copper(I) complexes (where BIAN is bis-iminoacenaphthene) have demonstrated high efficiency, particularly under neat (solventless) conditions. mdpi.com Studies have shown that the counter-ion (e.g., NO₃⁻, BF₄⁻, OTf⁻) can significantly influence catalytic activity, with nitrate-bearing complexes often showing superior performance. mdpi.com

Phosphine (B1218219) Ligands: Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or phosphoramidites, have also been used to accelerate CuAAC. beilstein-journals.org However, care must be taken as phosphines can undergo Staudinger side reactions with the azide substrate. beilstein-journals.org

The table below summarizes various catalyst systems and their performance in model CuAAC reactions.

| Catalyst System | Ligand | Typical Conditions | Key Findings / Efficiency | Reference |

|---|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | THPTA | Aqueous buffer (Phosphate, HEPES), pH 7-8, Room Temp. | Excellent for bioconjugation; 5:1 ligand-to-copper ratio protects biomolecules from ROS. Fast reactions (>95% yield in <1 hr). | nih.govjenabioscience.com |

| CuSO₄ / Sodium Ascorbate | Sulfonated Bathophenanthroline | Aqueous buffer, Room Temp. | Identified as the fastest water-soluble CuAAC catalyst under dilute conditions, but the catalyst is oxygen-sensitive. | nih.govnih.gov |

| [Cu(PPh₃)₂NO₃] | Triphenylphosphine (part of complex) | Neat, Room Temp., 30 min | Good to excellent yields in short reaction times without additional solvents. | mdpi.com |

| [Cu((p-iPr-C₆H₄)₂BIAN)(PPh₃)₂][NO₃] | BIAN / PPh₃ (part of complex) | Neat, Room Temp., 0.1-0.5 mol% loading | Highly efficient; achieved 88% conversion with catalyst loading as low as 500 ppm in 2 hours. | mdpi.com |

| Cu(I) Source (e.g., CuBr) | Tris(benzimidazolylmethyl)amine (TBIA) derivatives | DMSO/aqueous buffer, Room Temp. | Greatly accelerate the CuAAC reaction; rate is dependent on the nature of the heterocycle. | beilstein-journals.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry. tcichemicals.com This reaction circumvents the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. sigmaaldrich.com The reaction is driven by the high ring strain of a cyclic alkyne, which reacts spontaneously with an azide, such as the one on this compound, to form a stable triazole. nih.gov This bioorthogonal transformation is fast, highly selective, and proceeds under physiological conditions. glenresearch.combroadpharm.com

The rate and efficiency of the SPAAC reaction are highly dependent on the structure of the strained cyclooctyne (B158145) partner. Several generations of cyclooctynes have been developed to optimize the balance between reactivity and stability. This compound is reported to react efficiently with common strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). medchemexpress.eumedchemexpress.com

Dibenzocyclooctyne (DBCO): DBCO is a widely used strained alkyne known for its high reactivity and stability. broadpharm.com Its reaction with azides is relatively fast and highly selective, making it a reliable choice for many bioconjugation applications. glenresearch.com The dibenzo-fused structure contributes significantly to the ring strain that drives the reaction.

Bicyclo[6.1.0]nonyne (BCN): BCN is another highly reactive cyclooctyne derivative. precisepeg.com It is often considered to strike a favorable balance between high reactivity and better aqueous solubility (hydrophilicity) compared to the more hydrophobic DBCO. precisepeg.com This makes BCN particularly well-suited for labeling applications in aqueous biological environments. broadpharm.comprecisepeg.com

The choice between DBCO, BCN, and other strained alkynes often depends on the specific requirements of the experiment, including the desired reaction rate, the hydrophobicity of the target molecule, and steric considerations. researchgate.net

The table below compares the second-order rate constants for the reaction of various strained alkynes with a model azide (benzyl azide), illustrating the differences in reactivity.

| Strained Alkyne | Abbreviation | Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Dibenzoazacyclooctyne / Dibenzocyclooctyne | DIBAC / DBCO | 0.1 - 0.3 | researchgate.net |

| Bicyclononyne | BCN | 0.06 - 0.1 | researchgate.net |

| Biarylazacyclooctynone | BARAC | ~0.9 | researchgate.net |

| Dibenzocyclooctyne | DIBO | 0.03 | researchgate.net |

Note: Rate constants are approximate and can vary based on solvent and specific substrate.

The mechanism of SPAAC is a concerted, 1,3-dipolar cycloaddition, a variant of the Huisgen cycloaddition. nih.govresearchgate.net Unlike the stepwise, copper-mediated mechanism of CuAAC, the driving force for SPAAC is the release of ring strain inherent in the cyclooctyne. sigmaaldrich.com

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insight into the mechanism. nih.govresearchgate.net These studies show that the high energy of the strained alkyne ground state leads to a significantly lower activation energy barrier for the cycloaddition compared to that of a linear, strain-free alkyne. nih.gov The bending of the alkyne within the eight-membered ring reduces the amount of distortion energy needed to reach the bent geometry of the transition state, thus accelerating the reaction by many orders of magnitude. nih.gov The reaction proceeds through a single transition state, leading to the formation of the triazole ring in one concerted step. researchgate.net The steric and electronic properties of both the azide and the cyclooctyne can influence the geometry of this transition state and, consequently, the reaction rate. researchgate.net

Evaluation of Various Strained Alkyne Partners (e.g., DBCO, BCN)

Chemo- and Regioselectivity in Click Reactions

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of bioconjugation, prized for its efficiency and selectivity. nih.govrsc.org The reaction between an azide and a terminal alkyne proceeds rapidly under mild, aqueous conditions, forming a stable triazole linkage. rsc.orgmasterorganicchemistry.com

The azide group of this compound readily participates in these reactions. medkoo.comdcchemicals.combiochempeg.com The inherent properties of the azide functionality, such as its high selectivity and stability under various conditions, make it an ideal handle for conjugation. broadpharm.com This is particularly advantageous when other functional groups with limited stability are present or when precise control of reaction parameters like pH is necessary. broadpharm.com

While the traditional CuAAC reaction is highly regioselective, producing the 1,4-disubstituted triazole isomer, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are copper-free, often yield a mixture of regioisomers. nih.govbiochempeg.com However, for many bioorthogonal applications, this lack of regioselectivity is not a significant drawback. biochempeg.com The primary advantage of SPAAC is the elimination of cytotoxic copper catalysts, making it suitable for applications in living systems. biochempeg.comacs.org The reactivity in SPAAC can be tuned by using different strained cyclooctynes, such as BCN, DBCO, DIBAC, and BARAC. biochempeg.comacs.org

The sulfonic acid group in this compound can influence the reaction environment. The presence of a sulfonate group generally increases the water solubility of the molecule, which is beneficial for aqueous-phase reactions. broadpharm.comthermofisher.comnih.gov The acidity of the sulfonic acid group can also play a role, potentially affecting the local pH and the catalytic cycle of the click reaction. nih.govresearchgate.net

In Situ Click-Linking Methodologies

The rapid kinetics of click reactions make them amenable to real-time monitoring. acs.orgresearchgate.net Techniques such as inline ATR-IR spectroscopy can be used to track the progress of azide-alkyne cycloadditions in complex environments. rsc.org This allows for the optimization of reaction conditions and provides insights into the reaction mechanism as it occurs.

Photoinitiated click chemistry offers spatial and temporal control over the conjugation process. acs.org For instance, the photochemical reduction of Cu(II) to the catalytic Cu(I) species can trigger the alkyne-azide click reaction at specific locations and times. acs.org This has been utilized for the patterning of hydrogels, where an alkyne-functionalized PEG is grafted onto an azide-functionalized surface upon UV exposure. acs.org Real-time tracking of such processes is crucial for developing advanced materials and for in vivo imaging applications. acs.orgprecisepeg.com

The ability to monitor these reactions in real time is particularly valuable for applications such as tracking drug surrogates within living cells or developing self-healing materials where the click reaction is the repair mechanism. rsc.orgresearchgate.net

Sulfonic Acid Group Reactivity

The sulfonic acid group is a strong acid that imparts unique properties to the molecule, including high water solubility and the ability to participate in various chemical reactions. numberanalytics.com

Nucleophilic Substitution Reactions and Derived Conjugates

The sulfonate group can act as a leaving group in nucleophilic substitution reactions. dcchemicals.combroadpharm.com This allows for the direct conjugation of nucleophiles, such as amines, alcohols, or thiols, to the molecule. For example, in the presence of an appropriate nucleophile, the C-S bond can be cleaved, and a new bond with the nucleophile is formed. This reactivity has been observed in compounds like 1,2-naphthoquinone-4-sulfonic acid, where the sulfonic acid group is substituted by amines or azide ions. beilstein-journals.org This provides a direct route to synthesize a variety of conjugates from this compound.

Role of Deprotonation in Aqueous Coupling Reactions

In aqueous solutions, the sulfonic acid group exists predominantly in its deprotonated, anionic sulfonate form. This high degree of ionization significantly enhances the water solubility of the molecule. broadpharm.comthermofisher.com The presence of this charged group is beneficial for aqueous coupling reactions, preventing the aggregation of reactants and ensuring efficient conjugation. uakron.edu The deprotonated sulfonate group can also influence the local reaction environment through electrostatic interactions, which can affect the rate and selectivity of coupling reactions. nih.govresearchgate.net The increased hydrophilicity imparted by the sulfonate group is a key feature in the design of water-soluble ligands and catalysts for aqueous-phase organic synthesis. nih.govresearchgate.netorganic-chemistry.org

Amide Bond Formation and Activated Ester Reactivity

The carboxylic acid precursor to this compound can be activated to facilitate amide bond formation, a fundamental reaction in bioconjugation.

NHS Ester and PFP Ester Coupling with Primary Amine Substrates

To couple with primary amines, the carboxylic acid group of the precursor molecule is often converted into a more reactive activated ester, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. dcchemicals.comnih.gov These activated esters react readily with primary amines, like those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. biochempeg.comjenkemusa.combroadpharm.com

The general reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate and subsequent release of the NHS or PFP leaving group. masterorganicchemistry.comnih.gov

Table 1: Comparison of NHS and PFP Esters for Amine Coupling

| Feature | NHS Ester | PFP Ester |

|---|---|---|

| Reactivity | High reactivity with primary amines at physiological pH. nih.gov | Highly reactive with primary and secondary amines. precisepeg.com |

| Stability in Aqueous Solution | Prone to hydrolysis, which can compete with the aminolysis reaction. iris-biotech.de | More stable towards hydrolysis compared to NHS esters, leading to potentially higher reaction efficiency. precisepeg.comaxispharm.com |

| Optimal pH | Typically pH 7-9. broadpharm.com | Slightly higher optimal pH for conjugation compared to NHS esters. echemi.com |

| Applications | Widely used for labeling proteins, oligonucleotides, and other amine-containing molecules. medkoo.combiochempeg.comthermofisher.com | Used for bioconjugation, surface modification of nanoparticles, and applications requiring higher stability. precisepeg.comaxispharm.comnih.gov |

| Leaving Group | N-hydroxysuccinimide | Pentafluorophenol (B44920) |

PFP esters often exhibit superior stability in aqueous solutions compared to NHS esters, making them preferable for multi-step or large-scale conjugations. Research has shown that PFP esters can lead to higher labeling efficiencies and reduced aggregation of antibody-fluorophore conjugates compared to their NHS ester counterparts. nih.gov The choice between an NHS and a PFP ester depends on the specific application, the stability requirements, and the desired reaction conditions. iris-biotech.deechemi.com

Carboxylic Acid Activation Strategies (e.g., EDC, HATU)

The formation of a stable amide bond between the primary amine of Amino-PEG2-sulfonic acid and a carboxylic acid is a cornerstone of bioconjugation. This reaction, however, requires the carboxylic acid to be "activated" to overcome its low intrinsic reactivity towards amidation. rsc.org Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. nih.govaxispharm.com

Mechanism with EDC: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to nucleophilic attack by the primary amine of the PEG linker. The reaction is most efficient in acidic conditions (pH 4.5-5.5), which facilitates the formation of the O-acylisourea intermediate. axispharm.comthermofisher.com However, the subsequent reaction with the amine is favored at a slightly higher pH (pH 7-8) where the amine is sufficiently deprotonated and nucleophilic. thermofisher.comwikipedia.org

A common strategy involves a two-step, one-pot reaction:

Activation: The carboxylic acid is first reacted with EDC, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), in a suitable buffer like MES at pH 4.5–7.2. rsc.orgthermofisher.com The NHS rapidly traps the unstable O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-ester. thermofisher.com

Coupling: The pH of the reaction mixture is then raised to 7.2-7.5 before adding the Amino-PEG2-sulfonic acid. The amine group then reacts with the NHS-ester to form a stable amide linkage, releasing NHS as a byproduct. thermofisher.combroadpharm.com

Uronium-Based Activators (HATU): For more challenging couplings, such as with sterically hindered molecules or electron-deficient amines, more potent activating agents are employed. researchgate.net Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), converts carboxylic acids into highly reactive acyl-tetramethyluronium esters, which then rapidly react with primary amines to yield amides. broadpharm.combroadpharm.combiochempeg.com These reactions are typically performed in anhydrous organic solvents like DMF or DMSO. broadpharm.com

| Coupling Agent | Typical Reaction Conditions | Intermediate Stability | Key Features |

| EDC | Aqueous buffer (MES), pH 4.5-6.0 for activation; pH 7.2-7.5 for amine coupling. thermofisher.com | O-acylisourea intermediate is unstable in water. thermofisher.com | "Zero-length" crosslinker; widely used in bioconjugation. thermofisher.com |

| EDC / NHS | Aqueous buffer, pH 4.5-7.2 for activation; pH 7-8 for amine coupling. thermofisher.com | NHS-ester intermediate is more stable than O-acylisourea. thermofisher.com | Improves efficiency and reduces side reactions compared to EDC alone. rsc.org |

| HATU | Anhydrous organic solvents (DMF, DMSO) with a non-nucleophilic base (e.g., DIPEA). broadpharm.com | Highly reactive activated ester. | Very high coupling efficiency, suitable for difficult conjugations. broadpharm.com |

Amine Group Reactivity with Electrophilic Centers

The primary amine of Amino-PEG2-sulfonic acid is a potent nucleophile that can react with a diverse range of electrophilic functional groups beyond activated carboxylic acids. creative-proteomics.comaxispharm.com This versatility allows for the stable conjugation of the PEG linker to various molecules and materials. The reactivity is primarily driven by the nucleophilic character of the amine's lone pair of electrons attacking an electron-deficient center. creative-proteomics.com

Common electrophilic partners for primary amines include:

NHS Esters: As discussed previously, N-hydroxysuccinimide esters readily react with primary amines via nucleophilic acyl substitution to form stable amide bonds. creative-proteomics.com This is one of the most common and reliable methods in bioconjugation. wikipedia.org

Isothiocyanates (ITCs): These groups react with primary amines to form stable thiourea (B124793) linkages. thermofisher.comscbt.com Reagents like fluorescein (B123965) isothiocyanate (FITC) have been traditionally used for labeling biomolecules. thermofisher.com

Aldehydes: Primary amines react with aldehydes to form an initial imine linkage (Schiff base). This bond can be subsequently reduced by a mild reducing agent like sodium cyanoborohydride to yield a very stable secondary amine bond. creative-proteomics.cominterchim.fr

Epoxides (Oxiranes): The strained three-membered ring of an epoxide is highly reactive towards nucleophiles. Amines attack one of the electrophilic carbons in a ring-opening reaction, resulting in a stable carbon-nitrogen bond. creative-proteomics.cominterchim.fr

Sulfonyl Chlorides: These highly reactive electrophiles react with primary amines to form stable sulfonamides.

The choice of electrophile and reaction conditions allows for precise control over the type of covalent linkage formed, enabling a broad spectrum of applications in materials science and biotechnology. axispharm.com

| Electrophilic Group | Resulting Covalent Bond | Typical Reaction Conditions |

| N-Hydroxysuccinimide (NHS) Ester | Amide | pH 7-9 axispharm.comcreative-proteomics.com |

| Isothiocyanate (ITC) | Thiourea | Alkaline pH thermofisher.comscbt.com |

| Aldehyde | Secondary Amine (after reduction) | Initial reaction at pH ~5-7, followed by reduction. creative-proteomics.cominterchim.fr |

| Epoxide (Oxirane) | Secondary Amine / Hydroxyl | pH 8.5-9.5 creative-proteomics.cominterchim.fr |

| Sulfonyl Chloride | Sulfonamide | Requires base |

Applications in Advanced Chemical and Materials Sciences

Proteolysis-Targeting Chimeras (PROTACs) Research

PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. glpbio.combroadpharm.com These chimeric molecules consist of two ligands—one binding to a target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. broadpharm.com The linker's role is not merely as a spacer but is integral to the PROTAC's efficacy. Azido-PEG2-sulfonic acid is a polyethylene (B3416737) glycol (PEG) derived compound frequently employed as a linker component in PROTAC synthesis. targetmol.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H13N3O5S | precisepeg.com |

| Molecular Weight | 239.25 g/mol | precisepeg.com |

| CAS Number | 1817735-39-9 | precisepeg.comaxispharm.com |

| Purity | Typically >95% | precisepeg.comaxispharm.com |

| Key Functional Groups | Azide (B81097) (-N3), PEG linker (-OCH2CH2O-), Sulfonic Acid (-SO3H) | axispharm.com |

Design and Synthesis of this compound-Based PROTAC Linkers

The design of PROTACs is a modular process, and this compound is a valuable reagent in this synthetic strategy. glpbio.commedchemexpress.eu Its structure allows for a convergent synthesis approach, where the POI ligand and the E3 ligase ligand can be prepared separately and then joined by the linker. nih.gov

The azide group is a key functional handle for "click chemistry," a set of reactions known for their high efficiency and specificity. medchemexpress.eumedchemexpress.com Specifically, the azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne-modified binding ligand. medchemexpress.eumedchemexpress.com This click chemistry approach has been noted as a valuable method for rapidly creating diverse libraries of PROTACs by varying linker length, composition, or attachment site. nih.gov The sulfonic acid end of the molecule, or a derivative thereof, can be used to form a stable bond, such as an amide, with the other binding partner. This dual functionality makes this compound a versatile building block for constructing PROTACs. targetmol.com

Linker Optimization in PROTAC Development (e.g., length, shape, attachment points)

The linker is a critical determinant of a PROTAC's biological activity, and its optimization is a key step in development. precisepeg.com Minor changes to the linker can have a profound impact on the binding efficiency and degradation capacity of the PROTAC. precisepeg.com The most prevalent motifs in PROTAC linkers are PEG and alkyl chains, which are often found in combination. broadpharm.comnih.gov

The PEG component of this compound offers several advantages. It imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. broadpharm.com The length of the linker is crucial; it must be optimized to allow the two ligands to bind their respective proteins simultaneously and form a stable and productive ternary complex. broadpharm.com Research has shown that varying the length of PEG or alkyl linkers can dramatically alter a PROTAC's potency. nih.gov For instance, a study on hRpn13-targeting PROTACs demonstrated that modifying the alkyl linker length resulted in a two-fold improvement in potency. nih.gov Therefore, the defined two-unit PEG structure of this compound provides a specific length that can be systematically varied in a library of PROTACs to identify the optimal distance between the target protein and the E3 ligase. precisepeg.com

| Parameter | Importance in PROTAC Function | Relevance of this compound |

|---|---|---|

| Length | Determines the distance between POI and E3 ligase, affecting ternary complex formation and stability. broadpharm.com | Provides a defined PEG2 unit length that can be extended or shortened in linker libraries. |

| Composition | Influences solubility, cell permeability, and conformational flexibility. PEG and alkyl chains are most common. nih.gov | The PEG motif enhances hydrophilicity and aqueous solubility. broadpharm.com |

| Attachment Points | The vector and position of linker connection on each ligand affect binding orientation and ternary complex geometry. nih.gov | The azide and sulfonic acid groups offer distinct chemical handles for controlled, directional attachment. medchemexpress.eutargetmol.com |

| Rigidity/Flexibility | A balance is needed to minimize the entropic penalty of complex formation while allowing for optimal protein-protein orientation. nih.gov | The PEG chain provides inherent flexibility, which can be beneficial for achieving a productive ternary complex. |

Mechanistic Studies of Linker Function in E3 Ubiquitin Ligase and Target Protein Association

PROTACs function through an "event-driven" catalytic mechanism rather than simple occupancy-based inhibition. nih.gov The linker is central to this mechanism, mediating the formation of a ternary complex (POI-PROTAC-E3 Ligase). The formation of this complex is a prerequisite for the subsequent ubiquitination of the POI and its degradation by the proteasome. targetmol.com

The linker, such as one derived from this compound, physically bridges the two proteins. Its chemical structure, flexibility, and length dictate the relative orientation of the POI and the E3 ligase within the complex. This orientation is critical for presenting a lysine (B10760008) residue on the POI's surface to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. Studies involving molecular dynamics and 2D NMR have been used to rationalize how slight modifications in the linker region can affect the stability and conformation of the ternary complex, ultimately correlating with the PROTAC's degradation efficiency. nih.gov The flexible nature of the PEG component in this compound can help overcome potential steric clashes and allow the two large protein structures to adopt a productive conformation for ubiquitin transfer.

Bioconjugation Strategies for Biomolecules and Synthetic Systems

Bioconjugation is the process of covalently linking molecules to biomolecules like proteins or nucleic acids. This compound is well-suited for these applications due to its bifunctional nature, enabling site-specific modifications. axispharm.com

Site-Specific Labeling and Functionalization of Proteins and Peptides

The ability to label proteins and peptides at specific sites is crucial for studying their function, localization, and interactions. The azide group of this compound is an ideal handle for this purpose. It can be selectively reacted with an alkyne group, which can be introduced into a protein or peptide through genetic encoding of unnatural amino acids or by modifying existing residues. This azide-alkyne click chemistry reaction provides a highly specific and efficient method for conjugation. medchemexpress.eubroadpharm.com

While the sulfonic acid itself is not typically used for direct conjugation, related derivatives are highly effective. For example, an Azido-PEG2-NHS ester, a close analog, contains an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (the N-terminus or the side chain of lysine residues) on proteins to form stable amide bonds. broadpharm.com The hydrophilic PEG spacer enhances the water solubility of the labeled protein, and the terminal azide is then available for subsequent "clicking" to another molecule of interest, such as a fluorescent dye or a drug molecule. axispharm.combroadpharm.com

Conjugation to Oligonucleotides and Other Nucleic Acid Constructs

Modifying oligonucleotides (DNA and RNA) with functional moieties is essential for applications in diagnostics, therapeutics, and nanotechnology. The azide group of this compound makes it a prime candidate for conjugating molecules to nucleic acids.

One established method involves synthesizing an oligonucleotide with a terminal alkyne group. This alkyne-modified DNA or RNA can then be "clicked" with an azide-containing molecule like this compound. medchemexpress.eumedchemexpress.com Alternatively, methods have been developed to incorporate azide groups directly into oligonucleotides during solid-phase synthesis. nih.govnih.gov For example, a solid support bearing an azido (B1232118) linker can be used to produce a 3'-azido oligonucleotide. researchgate.net This azide-functionalized nucleic acid is then ready for conjugation with an alkyne-modified payload via a click reaction. researchgate.net This strategy provides a robust and versatile way to attach various functionalities to nucleic acid constructs.

Nanoparticle Functionalization and Surface Engineering

This compound and related azide-PEG derivatives are pivotal in the surface modification of nanoparticles, enhancing their utility in biomedical and material science applications. The incorporation of this linker onto a nanoparticle surface imparts several beneficial properties. The polyethylene glycol (PEG) spacer increases the nanoparticle's solubility and stability in aqueous solutions, a critical factor for biological applications. medkoo.comaxispharm.com The sulfonic acid group further enhances hydrophilicity, while the terminal azide group provides a reactive handle for subsequent "click chemistry" reactions. medkoo.comaxispharm.com

This functionalization strategy allows for the covalent attachment of various molecules, such as targeting ligands, imaging agents, or drugs, to the nanoparticle surface with high specificity and efficiency. Researchers have successfully functionalized different types of nanoparticles, including gold nanoparticles (AuNPs) and magnetic nanoparticles (MNPs), using this approach. researchgate.netnih.gov

For instance, one study detailed the synthesis of highly stable, azide-terminal PEGylated N-heterocyclic carbene (NHC) functionalized AuNPs. nih.gov These particles demonstrated excellent colloidal stability in biologically relevant media and were readily conjugated with other molecules via copper-catalyzed (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov Another research effort focused on immobilizing azido-PEG-silane onto MNP surfaces. researchgate.net The study optimized reaction conditions to achieve a high density of ligand grafting, demonstrating the functionality of the azide-terminated surface by conjugating folic acid, a targeting moiety. researchgate.net The successful PEGylation and functionalization were often confirmed using surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS). researchgate.net

The table below summarizes key research findings in nanoparticle functionalization using azide-PEG linkers.

| Nanoparticle Type | Functionalization Agent/Method | Key Outcome/Finding | Source(s) |

| Gold Nanoparticles (AuNPs) | Azide-terminal PEGylated NHC ligand | Created highly stable and biocompatible AuNPs that can be further functionalized using click chemistry (CuAAC and SPAAC). | nih.gov |

| Magnetic Nanoparticles (MNPs) | Azido-PEG-silane immobilization followed by CuAAC | Achieved high-density surface grafting of targeting molecules (folic acid) onto MNPs for potential biomedical use. | researchgate.net |

| General | PEG sulfonic acid | Functionalizes nanoparticles to improve dispersion and stability in aqueous environments. | axispharm.com |

Cell Surface Modification and Engineering

The ability to chemically modify the surface of living cells opens up avenues for tracking cellular processes, influencing cell behavior, and targeted therapies. This compound and its analogs are instrumental in this field, primarily through a two-step process involving metabolic glycoengineering and subsequent bioorthogonal ligation.

Metabolic Glycoengineering for Azide Introduction

Metabolic glycoengineering is a powerful technique used to introduce unnatural chemical reporters, such as the azide group, onto the glycan structures (glycocalyx) of living cell surfaces. nih.govnih.gov This is achieved by providing cells with a synthetic sugar precursor that has been modified with an azide group. nih.gov A commonly used precursor is tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz). nih.govresearchgate.net

Once taken up by the cells, cytosolic enzymes process this precursor, and it enters the sialic acid biosynthesis pathway. nih.gov The result is the expression of N-azidoacetyl sialic acid on the cell surface, effectively decorating the cell with azide "handles". nih.govacs.org Research has shown that this process is dose-dependent; increasing the concentration of the azide-sugar precursor leads to a higher density of azide groups on the cell surface. nih.govacs.org However, the efficiency of incorporation and the potential for cellular toxicity can vary significantly between different cell lines, necessitating careful optimization for each specific application. nih.govacs.org Studies have noted that high concentrations of the azide precursor can impact cell growth and metabolic activity in some cell lines. nih.gov

| Cell Line(s) | Azide Precursor | Observation | Source(s) |

| MCF7, HCT116, A549 | Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) | Dose-dependent expression of azide groups on the cell surface was confirmed. | nih.govacs.org |

| Various | Ac4ManNAz | HCT116 cells were more sensitive to high concentrations and longer incubation times compared to MCF7 cells. | nih.gov |

| HEK 293T | Ac4GlcNAz | Demonstrated the conversion of an azido-N-acetylglucosamine derivative into the corresponding azido-sialic acid (Neu5Az). | nih.gov |

Bioorthogonal Ligation for Cell Surface Probe Attachment

Once the cell surface is decorated with azide groups, the second step involves attaching a probe of interest using a bioorthogonal ligation reaction. These reactions are highly specific, occurring rapidly under physiological conditions without interfering with native biological processes. nih.govchemistryviews.org

The azide group serves as a versatile anchor for this purpose. Probes, such as fluorescent dyes or nanoparticles, can be functionalized with a complementary reactive group, most commonly a strained alkyne like dibenzocyclooctyne (DBCO). acs.org The subsequent reaction between the cell-surface azide and the DBCO-functionalized probe is known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". nih.govacs.org This reaction forms a stable covalent triazole linkage, effectively tethering the probe to the cell surface. acs.org This strategy has been used to covalently attach magnetic nanoparticles to the membranes of living cells, providing a roadmap for developing cell-specific nanocarriers. nih.govacs.org Another established, albeit slower, bioorthogonal reaction is the Staudinger ligation, which occurs between an azide and a functionalized phosphine (B1218219) to form an amide bond. nih.govchemistryviews.org

Biomolecular Cross-linking Methodologies

Cross-linking mass spectrometry (XL-MS) is a vital tool for elucidating the architecture of protein complexes and identifying transient or weak interactions between biomolecules. Bifunctional cross-linkers containing an Azido-PEG2 moiety are designed to facilitate these studies by covalently linking interacting partners, which can then be identified by mass spectrometry.

Investigation of Protein-Protein Interactions (PPIs)

To investigate PPIs, researchers have developed innovative cross-linking reagents and methods. One such method, termed "Click-linking," uses a pair of NHS-ester-based reagents that install azide and alkyne precursors onto lysine residues of proteins within living cells. biorxiv.org A subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction then cross-links proteins that are in close proximity. biorxiv.org This approach has been shown to detect PPIs at significantly higher levels than traditional cross-linking methods. biorxiv.org

Another approach involves the design of multifunctional, membrane-permeable cross-linkers like Azide-A-DSBSO. researchgate.net This reagent contains two NHS esters to react with lysine residues, a central MS-cleavable linker, and a bio-orthogonal azide tag. researchgate.net The azide tag allows for the enrichment of cross-linked peptides using click chemistry with a biotin-tagged alkyne, simplifying the analysis and improving the identification of interacting proteins from complex cellular lysates. researchgate.net The PEG component in such linkers can enhance the water solubility and accessibility of the cross-linker to protein surfaces. researchgate.net

Analysis of Protein-Nucleic Acid Interactions

The fundamental principles of cross-linking can also be applied to the analysis of interactions between proteins and nucleic acids. Reagents such as Azido-PEG2-NHS ester are well-suited for this purpose. biochempeg.com The NHS ester end of the molecule can react with primary amine groups, such as the side chain of lysine, on a DNA- or RNA-binding protein. biochempeg.com

The azide end of the cross-linker can then be covalently attached to the nucleic acid. This is typically achieved by first modifying the nucleic acid (e.g., an oligonucleotide) to incorporate a complementary reactive group, such as an alkyne. biochempeg.com The subsequent azide-alkyne click reaction forms a stable covalent bond between the protein and the nucleic acid. biochempeg.com This captured complex can then be isolated and analyzed, often by mass spectrometry, to identify the specific protein and the site of interaction on the nucleic acid sequence.

Development of Novel Materials and Functional Coatings

The distinct functional ends of this compound allow for its integration into a variety of materials, imparting specific chemical and physical properties. Its application is particularly notable in the synthesis of polymers, surface coatings, and hydrogels. medkoo.combiochempeg.com

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized using this compound. The "grafting-onto" method is a common strategy where pre-synthesized polymer chains are attached to a backbone. nih.gov In this context, a polymer backbone containing alkyne groups can be reacted with this compound via click chemistry. rsc.orgnih.gov

The process involves the initial synthesis of a polymer backbone with pendant reactive sites (e.g., alkynes) and separate synthesis of the side chains (in this case, the this compound). nih.gov The two are then joined using a highly efficient coupling reaction like CuAAC. rsc.org The resulting graft copolymer will feature a main chain with grafted side chains composed of a PEG linker and a terminal sulfonate group.

Characterization of these graft copolymers typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent attachment of the side chains to the backbone by identifying characteristic peaks of both the polymer backbone and the grafted PEG-sulfonate moiety. rsc.orgresearchgate.net

Gel Permeation Chromatography (GPC): To demonstrate an increase in the molecular weight of the polymer after the grafting reaction, which confirms the successful attachment of the side chains. rsc.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of triazole and sulfonate group vibrations, providing evidence of the click reaction and the presence of the desired functional groups. rsc.orgresearchgate.net

The introduction of the PEG-sulfonic acid side chains significantly alters the properties of the parent polymer, typically enhancing its hydrophilicity, water solubility, and introducing anionic characteristics. nih.gov This modification is particularly useful for creating amphiphilic graft copolymers from hydrophobic backbones. rsc.org

Table 1: Example of a Grafting Reaction Using Azido-PEG-Sulfonate Analogs

| Component | Function | Reaction Type | Resulting Feature |

| Alkyne-functionalized Polymer Backbone | Main structural chain | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms the core of the graft copolymer. |

| This compound | Side chain precursor | "Grafting-onto" the backbone | Introduces hydrophilic, anionic PEG-sulfonate side chains. |

| Copper(I) Catalyst | Reaction facilitator | Catalyzes the cycloaddition | Enables efficient and specific covalent bond formation. |

The development of functional coatings is crucial for modifying the surface properties of materials, particularly to improve biocompatibility and reduce non-specific protein adsorption, an effect known as biofouling. mdpi.comnih.gov PEGylation, the grafting of PEG chains to a surface, is a widely used strategy to create anti-fouling surfaces. nih.govresearchgate.net this compound is an ideal candidate for creating such coatings due to its terminal azide for surface attachment and its hydrophilic PEG and sulfonate groups. axispharm.com

Surfaces can be pre-functionalized with alkyne groups. Subsequent reaction with this compound via click chemistry results in a dense layer of PEG-sulfonate chains covalently bound to the surface. medkoo.com The resulting coating leverages two anti-fouling mechanisms:

Steric Hindrance: The flexible PEG chains form a hydrated layer that physically prevents proteins and other biomolecules from approaching and adsorbing to the surface. researchgate.net

Electrostatic Repulsion: The terminal sulfonate groups (SO₃⁻) impart a strong negative charge to the surface, which repels the many proteins that are negatively charged at physiological pH. uakron.edu

This dual-approach makes coatings derived from this compound particularly robust. Research on blended coatings of polystyrene sulfonic acid (PSS) and PEG has demonstrated improved resistance to non-specific protein adsorption compared to either component alone. uakron.edu The combination of PEG's hydrophilicity and the sulfonate's charge creates a highly effective barrier. mdpi.comuakron.edu Such coatings are valuable in biomedical devices, diagnostic platforms, and marine applications to prevent unwanted biological buildup. nih.govresearchgate.net

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent mimics of the natural extracellular matrix for cell culture and tissue engineering. researchgate.netnews-medical.net this compound can be used as a functionalizing agent or a cross-linker component in hydrogel synthesis.

In one approach, a primary polymer like alginate can be functionalized with azide groups using a PEG linker. nih.gov While the original study used a different azide-PEG derivative, the principle applies to this compound. This azide-functionalized polymer can then be cross-linked by reacting it with a multi-arm polymer containing a complementary reactive group, such as a strained alkyne (e.g., DBCO or BCN), via a catalyst-free SPAAC reaction. researchgate.netacs.org This method allows for rapid gelation under physiological conditions, which is crucial for encapsulating live cells. researchgate.netmcmaster.ca

The incorporation of the sulfonic acid group into the hydrogel network imparts anionic properties. This can be used to:

Modulate Mechanical Properties: The electrostatic repulsion between sulfonate groups can cause the polymer chains to extend, affecting the swelling ratio and stiffness of the gel.

Sequester Cationic Molecules: The negative charges can bind and sequester positively charged growth factors or peptides, allowing for their controlled release to encapsulated cells.

Enhance Cell Viability: Amphoteric hydrogels, containing both anionic and cationic groups, have been shown to offer enhanced cell viability for long-term cell encapsulation. news-medical.net

Table 2: Components for a Bio-orthogonal Hydrogel System

| Component | Role | Key Functional Group | Benefit of this compound |

| 4-arm PEG-Alkyne | Cross-linker | Terminal Alkyne | Reacts with azide for network formation. |

| Linear Polymer (e.g., Alginate) | Backbone | Carboxylic acid (for modification) | Can be functionalized with the azide linker. |

| This compound | Functionalizing Agent | Azide and Sulfonic Acid | Provides the azide handle for cross-linking and the sulfonate for network charge. |

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-existing porous materials like Porous Organic Polymers (POPs) or Metal-Organic Frameworks (MOFs) without altering their underlying structure. acs.orgresearchgate.net this compound is well-suited for PSM of porous materials that are synthesized with alkyne-containing linkers.

For MOFs, linkers such as p-propargyloxybenzoic acid can be incorporated during synthesis. rsc.org The alkyne groups, pointing into the pores of the MOF, are then available for a subsequent "click" reaction with this compound. rsc.orgnih.gov This PSM approach can dramatically alter the properties of the MOF's internal pore environment.

Benefits of functionalizing MOFs with this compound include:

Tuning Surface Properties: The introduction of hydrophilic PEG-sulfonate chains can switch the interior of a hydrophobic MOF to hydrophilic, improving its dispersibility in aqueous solutions and its interactions with polar guest molecules. researchgate.net

Creating Ionic Channels: The sulfonic acid groups can create charged channels within the pores, enabling applications in ion exchange and selective ion transport.

Improving Biocompatibility: For biomedical applications, coating the external surface of MOF nanoparticles with PEG-sulfonate can improve their colloidal stability and reduce uptake by the immune system. nih.gov

Recent studies have demonstrated the successful PSM of MOFs like UiO-66 and IRMOF-1 with various azide-containing molecules, confirming that the azide group is a robust handle for such modifications while retaining the material's crystallinity and porosity. acs.org

Integration into Hydrogel Formulations for Research Applications

Supramolecular Chemistry and Self-Assembly Studies

The amphiphilic nature of this compound, possessing a hydrophilic PEG-sulfonate "head" and a less polar azide "tail," allows it to participate in self-assembly processes, particularly those driven by ionic interactions.

Amphiphilic molecules containing a PEG tail and an ionic head group, such as a sulfonate, are known to spontaneously self-assemble in aqueous solutions to form structures like micelles or vesicles. rsc.org This process is driven by the hydrophobic effect, where the less polar parts of the molecules aggregate to minimize their contact with water, while the hydrophilic ionic heads remain exposed to the aqueous environment. rsc.org

The sulfonate group plays a critical role in this self-assembly. mdpi.com In block copolymers with sulfonated segments, the strong repulsion between the hydrophilic sulfonated blocks and the hydrophobic blocks increases the segregation strength, leading to the formation of well-defined nanostructures like micelles. mdpi.com The resulting aggregates, featuring a surface of PEG chains and sulfonate anions, can exhibit interesting properties for encapsulating other molecules or for creating ordered materials.

Role of this compound in Directed Supramolecular Architectures

The assembly of complex, functional supramolecular architectures relies on the precise control of intermolecular interactions. This compound is a bifunctional linker molecule uniquely equipped to direct the formation of these ordered structures. Its utility stems from the distinct properties of its three constituent parts: the azide terminus, the hydrophilic polyethylene glycol (PEG) spacer, and the terminal sulfonic acid group. medkoo.comaxispharm.com

The sulfonic acid group (-SO₃H) is strongly acidic and highly hydrophilic, providing a powerful anchoring point through electrostatic interactions and hydrogen bonding. axispharm.com This allows the molecule to be selectively immobilized onto surfaces such as metal oxides (e.g., silica (B1680970), titanium dioxide) or to interact with cationic species in a solution. axispharm.com This anchoring capability is fundamental to building layered structures or functionalizing nanoparticles from the ground up. axispharm.com

Once anchored, the molecule presents its other functional end, the azide group (N₃), for further specific reactions. The azide group is a key component for "click chemistry," most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. medkoo.comprecisepeg.com This reaction is highly efficient and specific, forming a stable triazole linkage with molecules containing an alkyne group. broadpharm.combroadpharm.com This directed covalent bond formation allows for the precise and stable integration of other components onto the supramolecular structure.

The short diethylene glycol (PEG2) linker serves two primary roles. It provides a flexible, hydrophilic spacer that ensures solubility in aqueous media and provides spatial separation between the anchoring sulfonic acid group and the reactive azide group. medkoo.comaxispharm.com This separation is critical for ensuring that both ends of the molecule can function without steric hindrance, allowing for the controlled, stepwise assembly of complex molecular systems. The combination of a strong, non-covalent anchoring group, a specific covalent coupling group, and a spacing element makes this compound an effective tool for the rational design of advanced supramolecular materials.

| Property | Description | Source(s) |

| Anchoring Group | Sulfonic Acid (-SO₃H) | Provides strong, hydrophilic, non-covalent interactions for surface modification and directed self-assembly. |

| Reactive Group | Azide (N₃) | Enables highly specific and efficient covalent bond formation via "click chemistry." |

| Linker | PEG2 (diethylene glycol) | A short, flexible, hydrophilic spacer that increases aqueous solubility and provides spatial control between functional ends. |

| Primary Assembly Mechanism | Surface functionalization via sulfonic acid, followed by covalent linkage via the azide group. | The molecule first anchors to a substrate or core structure, then "clicks" with other components to build a larger assembly. |